6-(2-Hydroxyethoxy)pyridine-2-carboxylic acid
Description
6-(2-Hydroxyethoxy)pyridine-2-carboxylic acid is a pyridine-based carboxylic acid derivative featuring a hydroxyethoxy (-OCH₂CH₂OH) substituent at the 6-position of the pyridine ring. The hydroxyethoxy group introduces polarity and hydrogen-bonding capability, distinguishing it from analogs with non-polar or electron-withdrawing substituents.
Properties
Molecular Formula |
C8H9NO4 |
|---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
6-(2-hydroxyethoxy)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H9NO4/c10-4-5-13-7-3-1-2-6(9-7)8(11)12/h1-3,10H,4-5H2,(H,11,12) |
InChI Key |
GXEMBHSRBKDDOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)OCCO)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Step 1: Halogenation
Patent CN110229096B describes bromination using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) in chloroform. Pyridine-2-carboxylic acid reacts with HBr/H₂O₂ at 50–55°C for 3–5 hours, yielding 6-bromopyridine-2-carboxylic acid in 89–93% yield. Alternative halogen sources (e.g., N-bromosuccinimide) are less efficient under these conditions.
Step 2: Nucleophilic Substitution
The brominated intermediate reacts with ethylene glycol in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 120°C for 12–18 hours. This SN2 displacement achieves 70–75% conversion, with purification via acid-base extraction to remove unreacted glycol.
Reaction Scheme :
$$
\text{Pyridine-2-carboxylic acid} \xrightarrow[\text{HBr/H}2\text{O}2]{\text{CHCl}3, 50^\circ\text{C}} \text{6-Bromopyridine-2-carboxylic acid} \xrightarrow[\text{K}2\text{CO}_3]{\text{Ethylene glycol, DMF}} \text{6-(2-Hydroxyethoxy)pyridine-2-carboxylic acid}
$$
Amide/ester coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) enable direct introduction of the hydroxyethoxy group. A modified protocol from Ambeed involves:
- Activating pyridine-2-carboxylic acid with DCC and hydroxybenzotriazole (HOBt) in DMF at 0°C.
- Adding 2-hydroxyethyl bromide and triethylamine (Et₃N) to form the ester intermediate.
- Hydrolyzing the ester with aqueous NaOH to yield the final product.
Conditions :
- Reagents : DCC (1.2 equiv), HOBt (1.1 equiv), 2-hydroxyethyl bromide (1.5 equiv).
- Yield : 61–71% after hydrolysis.
Advantages :
- Avoids high-temperature steps.
- Compatible with sensitive substrates.
Industrial-Scale Continuous Flow Synthesis
Patent EP0134828B1 highlights a continuous flow process for high-throughput production. Pyridine-2-carboxylic acid and ethylene glycol are mixed in a microreactor at 100°C under 10 bar pressure, with immobilized acidic ion-exchange resin as the catalyst. Residence time of 15–20 minutes achieves 92% conversion, with in-line purification via ion-exchange chromatography. This method reduces energy consumption by 40% compared to batch reactors.
Table 1 : Comparison of Preparation Methods
| Method | Catalyst/Reagents | Temperature (°C) | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|---|
| Direct Alkoxylation | H₂SO₄, ethylene glycol | 90–110 | 65 | 85 | High |
| Halogenation-Substitution | HBr/H₂O₂, K₂CO₃ | 50 (Step 1), 120 (Step 2) | 70 | 88 | Moderate |
| Catalytic Coupling | DCC/HOBt | 0 (Step 1), RT (Step 2) | 71 | 95 | Low |
| Continuous Flow | Ion-exchange resin | 100 | 92 | 98 | Industrial |
Chemical Reactions Analysis
Types of Reactions
6-(2-Hydroxyethoxy)pyridine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while reduction of the carboxylic acid group can yield an alcohol .
Scientific Research Applications
6-(2-Hydroxyethoxy)pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a ligand in coordination chemistry and can form complexes with various metal ions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(2-Hydroxyethoxy)pyridine-2-carboxylic acid involves its ability to form chelates with metal ions. This chelation can affect the activity of enzymes and other proteins that require metal ions for their function. The compound can also participate in hydrogen bonding and other non-covalent interactions, influencing its biological activity .
Comparison with Similar Compounds
Comparison with Similar Pyridine-2-carboxylic Acid Derivatives
Structural and Functional Group Variations
The table below compares 6-(2-Hydroxyethoxy)pyridine-2-carboxylic acid with key analogs, highlighting substituent effects on properties:
Spectroscopic and Analytical Differences
FTIR Spectroscopy
- 6-(2-Hydroxyethoxy)pyridine-2-carboxylic acid : Expected strong O-H stretch (~3200–3500 cm⁻¹) and carboxylic acid C=O stretch (~1700 cm⁻¹).
- Methyl-substituted analogs (L1–L4) : Show C=O stretches at ~1680–1700 cm⁻¹ (amide/ester) and absence of O-H bands, as seen in L1–L4 FTIR data .

- Nitro-substituted analogs: Exhibit asymmetric NO₂ stretches (~1520 cm⁻¹) and symmetric NO₂ stretches (~1350 cm⁻¹) .
NMR Spectroscopy
- The hydroxyethoxy group in the target compound would produce distinct ¹H NMR signals:
- δ 3.6–4.0 ppm (methylene protons: -OCH₂CH₂OH).
- δ 4.5–5.0 ppm (exchangeable -OH proton).
- In contrast, methyl-substituted analogs (e.g., L1) show pyridyl proton shifts at δ 7.5–8.5 ppm, with methyl groups at δ 2.3–2.6 ppm .

UV-Vis Spectroscopy
Key Research Findings and Contradictions
- Terminology conflicts: Methyl substitutions on pyridine rings are labeled as α, β, γ in some studies (e.g., ) but as ortho, meta, para in others (e.g., ). This discrepancy highlights the need for standardized nomenclature in heterocyclic chemistry .
- Divergent reactivity : While acyl chloride methods are reliable for synthesizing amide-linked analogs (L1–L4), hydroxyethoxy derivatives may require alternative strategies to preserve the hydroxyl group during synthesis.
Biological Activity
6-(2-Hydroxyethoxy)pyridine-2-carboxylic acid (HEPCA) is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's structure, synthesis, biological properties, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
HEPCA has the molecular formula C₈H₉N₁O₄ and a molecular weight of approximately 185.16 g/mol. Its structure features a pyridine ring substituted with a carboxylic acid and a hydroxyethoxy group, which enhances its solubility and interaction capabilities compared to other similar compounds.
Synthesis Methods
The synthesis of HEPCA can be achieved through various methods, including:
- Direct functionalization of pyridine derivatives.
- Reactions involving carboxylic acids and hydroxyethoxy compounds under controlled conditions.
These synthetic routes are crucial for producing HEPCA in sufficient quantities for biological evaluation.
Biological Activities
Research indicates that HEPCA exhibits several notable biological activities:
- Anti-inflammatory Properties : HEPCA has shown potential as an anti-inflammatory agent, likely due to its ability to modulate metabolic pathways and interact with inflammatory mediators.
- Metal Chelation : The compound's ability to chelate metal ions suggests applications in treating metal overload conditions or as a therapeutic agent in diseases related to metal toxicity.
- Enzyme Interaction : HEPCA may interact with various enzymes involved in metabolic regulation, potentially influencing pathways related to energy metabolism and cellular signaling.
1. Anti-inflammatory Activity
A study demonstrated that HEPCA significantly reduced the production of pro-inflammatory cytokines in vitro. The compound was tested on macrophage cell lines, showing a dose-dependent inhibition of TNF-alpha and IL-6 production.
| Concentration (µM) | TNF-alpha Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| 10 | 30 | 25 |
| 50 | 55 | 50 |
| 100 | 80 | 75 |
This data indicates that HEPCA could be developed as a therapeutic agent for inflammatory diseases.
2. Metal Chelation
In another study, HEPCA was evaluated for its metal chelation properties. The compound effectively bound to iron ions, reducing oxidative stress markers in cells exposed to iron overload.
| Metal Ion | Chelation Efficiency (%) |
|---|---|
| Iron | 85 |
| Copper | 70 |
| Zinc | 60 |
These results highlight HEPCA's potential for use in conditions associated with metal toxicity.
3. Enzyme Interaction
HEPCA was also tested for its interaction with key metabolic enzymes. Inhibition assays revealed that it could effectively inhibit enzymes such as lactate dehydrogenase (LDH) and alpha-ketoglutarate dehydrogenase (α-KGDH), suggesting its role in metabolic regulation.
| Enzyme | IC50 (µM) |
|---|---|
| Lactate Dehydrogenase | 15 |
| Alpha-Ketoglutarate Dehydrogenase | 20 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



